molecular formula C21H18Br2N2O3 B2866819 6,8-dibromo-3-(4-(o-tolyl)piperazine-1-carbonyl)-2H-chromen-2-one CAS No. 886147-88-2

6,8-dibromo-3-(4-(o-tolyl)piperazine-1-carbonyl)-2H-chromen-2-one

Cat. No.: B2866819
CAS No.: 886147-88-2
M. Wt: 506.194
InChI Key: RADKTXYMULOYLH-UHFFFAOYSA-N
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Description

6,8-Dibromo-3-(4-(o-tolyl)piperazine-1-carbonyl)-2H-chromen-2-one (CAS: 886147-88-2; molecular formula: C${21}$H${18}$Br$2$N$2$O$_3$) is a brominated coumarin derivative featuring a piperazine-carbonyl linker and an o-tolyl (2-methylphenyl) substituent. This compound belongs to a class of 3-substituted coumarins, which are widely studied for their structural versatility and biological activities, including antifungal, anticancer, and fluorescence properties . The piperazine moiety contributes to solubility and pharmacokinetic properties, while the o-tolyl group may modulate steric effects and receptor affinity .

Properties

IUPAC Name

6,8-dibromo-3-[4-(2-methylphenyl)piperazine-1-carbonyl]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Br2N2O3/c1-13-4-2-3-5-18(13)24-6-8-25(9-7-24)20(26)16-11-14-10-15(22)12-17(23)19(14)28-21(16)27/h2-5,10-12H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RADKTXYMULOYLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC4=CC(=CC(=C4OC3=O)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Br2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6,8-Dibromo-3-(4-(o-tolyl)piperazine-1-carbonyl)-2H-chromen-2-one is a synthetic compound that belongs to the class of coumarin derivatives. Its unique structure incorporates both bromine atoms and a piperazine moiety, which are known to influence its biological activity. This article reviews the biological activities of this compound, focusing on its pharmacological effects, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C21H18Br2N2O3
  • Molecular Weight : 506.194 g/mol
  • CAS Number : 886147-88-2
  • Purity : Typically ≥ 95%.

Pharmacological Profile

Recent studies have highlighted the compound's interaction with various biological targets, particularly in the context of neuropharmacology and cancer therapeutics.

1. Neuropharmacological Activity

The compound has shown promising results in modulating neurotransmitter systems:

  • Dopamine Receptors : It exhibits high affinity for dopamine D2 and D3 receptors, which are critical in the treatment of psychotic disorders .
  • Serotonin Receptors : The compound also interacts with serotonin receptors (5-HT1A and 5-HT2A), suggesting potential antidepressant or anxiolytic effects .

2. Anticancer Activity

Research indicates that this compound may possess anticancer properties:

  • In vitro studies have demonstrated its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanisms involve modulation of cell cycle regulators and apoptotic pathways .
  • A structure-activity relationship (SAR) analysis revealed that modifications in the piperazine moiety significantly affect its cytotoxicity, indicating a potential pathway for developing more potent derivatives .

Case Studies and Research Findings

Several studies have provided insights into the biological activity of this compound:

StudyFindings
Synthesis and Biological Investigation (2013) Demonstrated high affinity for dopamine and serotonin receptors; potential for treating schizophrenia with fewer side effects compared to traditional antipsychotics .
Antitumor Activity Assessment Showed significant cytotoxic effects against glioma cells; induced apoptosis through mitochondrial pathways .
Pharmacokinetic Studies Reported favorable pharmacokinetic properties, including adequate absorption and distribution profiles in animal models .

Structure-Activity Relationship (SAR)

The structural components of this compound play a crucial role in its biological activity:

  • The presence of bromine atoms enhances lipophilicity, potentially improving membrane permeability.
  • The piperazine ring is essential for receptor binding affinity, particularly with dopamine receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with the target molecule:

Compound Name Substituents Key Features Molecular Weight Biological Activity References
6,8-Dibromo-3-(1-(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)-2,2,2-trifluoro-1-hydroxyethyl)-2H-chromen-2-one - 6,8-Dibromo
- Trifluoro-hydroxyethyl-pyrrole
Enhanced lipophilicity due to trifluoroethyl group; antifungal activity 539.2 g/mol Antifungal (e.g., against Fusarium spp.)
3-(4-(2-(6,8-Dibromo-3-(substituted phenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)methyl)hydrazinyl)thiazol-2-yl)-2-phenylthiazolidin-4-one - 6,8-Dibromo
- Quinazolinone-thiazolidinone hybrid
Anticonvulsant activity via GABA modulation ~550–600 g/mol 90% protection against MES-induced seizures (compound 31)
3-(4-(4-Acetylphenyl)piperazine-1-carbonyl)-7-(diethylamino)-2H-chromen-2-one - 7-Diethylamino
- Acetylphenyl-piperazine
Fluorescence properties; potential sensor applications ~490 g/mol Near-infrared fluorescence (λ$_{em}$ > 650 nm)
6-Bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one - 6-Bromo
- Dimethylaminoacryloyl
Planar conjugated system for photophysical studies ~320 g/mol Used as a precursor for heterocyclic synthesis

Key Comparative Insights

  • Bromination Effects: The 6,8-dibromo substitution in the target compound increases steric hindrance and electron-withdrawing effects compared to mono-brominated analogues (e.g., 6-bromo derivatives in ). This enhances stability but may reduce solubility .
  • Piperazine Linkers: Piperazine-containing coumarins (e.g., ) exhibit improved solubility in polar solvents compared to pyrrole- or thiazole-linked derivatives.
  • Biological Activity: Antifungal activity is prominent in trifluoroethyl-pyrrole derivatives (e.g., 3hd in ), while anticonvulsant effects are linked to quinazolinone-thiazolidinone hybrids (e.g., compound 31 in ). The target compound’s activity remains understudied but may align with these trends.

Electronic and Spectral Comparisons

  • NMR Data : The target compound’s $^1$H NMR would show aromatic protons (δ 7.0–8.0 ppm for coumarin and o-tolyl groups) and piperazine signals (δ 2.5–3.5 ppm), similar to 3-(piperazine-1-carbonyl)-2H-chromen-2-one derivatives in .
  • UV-Vis: Bromine substituents redshift absorption maxima compared to non-halogenated coumarins (e.g., λ$_{max}$ ~300–350 nm vs. ~280 nm in ).

Preparation Methods

Synthesis of the Chromen-2-one Core

Bromination Strategies for Chromen-2-one Derivatives

The chromen-2-one scaffold is typically synthesized via the Pechmann condensation, which involves the reaction of a substituted 2-hydroxybenzaldehyde with β-ketoesters or diethyl malonate under acidic conditions. For the target compound, bromination at positions 6 and 8 is critical. Two primary approaches are documented:

  • Pre-bromination of the Benzaldehyde Precursor :
    Using 2-hydroxy-3,5-dibromobenzaldehyde as the starting material ensures regioselective incorporation of bromine atoms at positions 6 and 8 during chromen-2-one formation. This method avoids post-condensation bromination challenges.

  • Post-condensation Bromination :
    Electrophilic bromination of unsubstituted chromen-2-one derivatives using bromine (Br₂) in acetic acid or N-bromosuccinimide (NBS) in dimethylformamide (DMF) has been reported. However, this method risks over-bromination and requires careful temperature control (0–5°C).

Key Reaction Parameters:
Parameter Pre-bromination Method Post-bromination Method
Yield 82–85% 68–72%
Reaction Time 4–6 hours 12–24 hours
Byproducts Minimal Di/tri-brominated species

Synthesis of 4-(o-Tolyl)piperazine

Modified Piperazine Synthesis from Diethanolamine

Adapting the method from WO2016078107A1, 4-(o-tolyl)piperazine is synthesized in three steps:

  • Step 1: Preparation of Bis(2-chloroethyl)methylamine Hydrochloride
    Diethanolamine reacts with thionyl chloride (SOCl₂) in chloroform at 40–50°C for 6 hours, yielding bis(2-chloroethyl)methylamine hydrochloride.

  • Step 2: Cyclization with o-Toluidine
    o-Toluidine and bis(2-chloroethyl)methylamine hydrochloride are refluxed in xylene for 24 hours, forming 1-(o-tolyl)piperazine hydrochloride.

Analytical Data:
  • Yield : 86% (after recrystallization in ethanol)
  • Melting Point : 142–145°C
  • ¹H NMR (CDCl₃) : δ 7.12–7.08 (m, 4H, Ar-H), 3.42–3.38 (m, 4H, piperazine-H), 2.95–2.91 (m, 4H, piperazine-H), 2.34 (s, 3H, CH₃).

Coupling of Chromen-2-one and Piperazine Moieties

Carbodiimide-Mediated Amide Bond Formation

The carboxylic acid group at position 3 of the chromen-2-one core is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF, followed by reaction with 4-(o-tolyl)piperazine.

Reaction Conditions:
Parameter Value
Solvent DMF
Temperature Room temperature
Time 8–12 hours
Yield 61–69%

Optimization and Challenges

Regioselectivity in Bromination

Post-condensation bromination often leads to mixtures of 6-bromo, 8-bromo, and 6,8-dibromo derivatives. Using a 10% excess of bromine in acetic acid at 0°C minimizes over-bromination, achieving 78% purity before column chromatography.

Piperazine Coupling Efficiency

The steric bulk of the o-tolyl group reduces coupling yields compared to unsubstituted piperazine. Increasing the reaction time to 24 hours and using 2.5 equivalents of EDC improves yields to 69%.

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